4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid
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Overview
Description
4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid is a fluorinated organic compound with the molecular formula C6H5F7O3. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is used in various scientific research applications, particularly in environmental testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method includes the reaction of hexanoic acid with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as ketones, alcohols, and substituted hexanoic acids .
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid is utilized in several scientific research fields:
Biology: The compound’s stability and resistance to degradation make it useful in biological studies involving fluorinated compounds.
Medicine: Research into the potential medical applications of fluorinated compounds often includes this compound due to its unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, leading to various biochemical effects. The pathways involved include interactions with enzymes and receptors that are sensitive to fluorinated compounds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,6-Heptafluorohexanoic acid: Similar in structure but lacks the hydroxyl group.
4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hexanoic acid: Contains additional trifluoromethyl groups, leading to different chemical properties.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid is unique due to the presence of both hydroxyl and multiple fluorine atoms, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high stability and resistance to degradation .
Properties
CAS No. |
356-31-0 |
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Molecular Formula |
C6H5F7O3 |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H5F7O3/c7-4(8,2(14)1-3(15)16)5(9,10)6(11,12)13/h2,14H,1H2,(H,15,16) |
InChI Key |
MQQQKVVUUWEUMD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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